molecular formula C8H13NO3 B12914877 N-(Tetrahydro-5,5-dimethyl-2-oxo-3-furanyl)acetamide CAS No. 77694-19-0

N-(Tetrahydro-5,5-dimethyl-2-oxo-3-furanyl)acetamide

Cat. No.: B12914877
CAS No.: 77694-19-0
M. Wt: 171.19 g/mol
InChI Key: NSXTZDOOQAJEOD-UHFFFAOYSA-N
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Description

N-(5,5-Dimethyl-2-oxotetrahydrofuran-3-yl)acetamide: is an organic compound with the molecular formula C8H13NO3 It is a derivative of acetamide, featuring a tetrahydrofuran ring substituted with dimethyl and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5,5-Dimethyl-2-oxotetrahydrofuran-3-yl)acetamide typically involves the reaction of 5,5-dimethyl-2-oxotetrahydrofuran-3-ylamine with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as triethylamine, to facilitate the formation of the acetamide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: N-(5,5-Dimethyl-2-oxotetrahydrofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-(5,5-Dimethyl-2-oxotetrahydrofuran-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-(5,5-Dimethyl-2-oxotetrahydrofuran-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(5,5-Dimethyl-2-oxotetrahydrofuran-3-yl)picolinamide
  • N-(5,5-Dimethyl-2-oxotetrahydrofuran-3-yl)-2,3-pyridinedicarbimide

Uniqueness: N-(5,5-Dimethyl-2-oxotetrahydrofuran-3-yl)acetamide is unique due to its specific substitution pattern on the tetrahydrofuran ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

77694-19-0

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

N-(5,5-dimethyl-2-oxooxolan-3-yl)acetamide

InChI

InChI=1S/C8H13NO3/c1-5(10)9-6-4-8(2,3)12-7(6)11/h6H,4H2,1-3H3,(H,9,10)

InChI Key

NSXTZDOOQAJEOD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CC(OC1=O)(C)C

Origin of Product

United States

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